molecular formula C14H12BrClN2O B14375293 N-(4-Bromo-2-chlorophenyl)-2-cyanocyclohex-1-ene-1-carboxamide CAS No. 89611-33-6

N-(4-Bromo-2-chlorophenyl)-2-cyanocyclohex-1-ene-1-carboxamide

Cat. No.: B14375293
CAS No.: 89611-33-6
M. Wt: 339.61 g/mol
InChI Key: ATOSSGJRDJGKID-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-chlorophenyl)-2-cyanocyclohex-1-ene-1-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a bromine and chlorine-substituted phenyl ring attached to a cyanocyclohexene carboxamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-2-chlorophenyl)-2-cyanocyclohex-1-ene-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-bromo-2-chloroaniline with a suitable cyanocyclohexene derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-2-chlorophenyl)-2-cyanocyclohex-1-ene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-Bromo-2-chlorophenyl)-2-cyanocyclohex-1-ene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Bromo-2-chlorophenyl)-2-cyanocyclohex-1-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Bromo-2-chlorophenyl)-2-cyanocyclohex-1-ene-1-carboxamide stands out due to its unique combination of a bromine and chlorine-substituted phenyl ring with a cyanocyclohexene carboxamide moiety.

Properties

CAS No.

89611-33-6

Molecular Formula

C14H12BrClN2O

Molecular Weight

339.61 g/mol

IUPAC Name

N-(4-bromo-2-chlorophenyl)-2-cyanocyclohexene-1-carboxamide

InChI

InChI=1S/C14H12BrClN2O/c15-10-5-6-13(12(16)7-10)18-14(19)11-4-2-1-3-9(11)8-17/h5-7H,1-4H2,(H,18,19)

InChI Key

ATOSSGJRDJGKID-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C1)C#N)C(=O)NC2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

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